2-Isopropylphenyl Diphenyl Phosphate-d6
Description
Properties
Molecular Formula |
C₂₁H₁₅D₆O₄P |
|---|---|
Molecular Weight |
374.4 |
Synonyms |
Phosphoric Acid 2-(1-Methylethyl)phenyl Diphenyl Ester-d6; Diphenyl 2-Isopropylphenyl Phosphate-d6; o-Isopropylphenyl Diphenyl Phosphate-d6; |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
Mass Spectrometry and NMR Studies
The deuterated form of 2-Isopropylphenyl Diphenyl Phosphate is particularly useful in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium enhances the sensitivity and specificity of analytical methods, allowing for more accurate quantification of organophosphate metabolites in biological samples.
- Case Study : A study utilized 2-Isopropylphenyl Diphenyl Phosphate-d6 to improve the detection limits of urinary metabolites from flame retardants. The results indicated significant improvements in the quantification of trace levels of these compounds, which are critical for epidemiological research on exposure to environmental pollutants .
Environmental Monitoring
Biomarker for Exposure Assessment
The compound serves as a biomarker for exposure to organophosphate flame retardants (PFRs). Its metabolites can be detected in urine samples, providing insights into human exposure levels.
- Data Table: Urinary Concentrations of Organophosphate Metabolites
| Metabolite | Median Concentration (µg/L) | Sample Size |
|---|---|---|
| Diphenyl Phosphate | 15.3 | 303 |
| 2-Isopropylphenyl Diphenyl Phosphate-d6 | 4.7 | 303 |
| Other PFR Metabolites | Varies | Varies |
This table summarizes findings from a large epidemiological study that assessed exposure among different populations, including firefighters who are at higher risk due to occupational exposure .
Toxicological Studies
Safety Assessment
Toxicological assessments have been conducted to evaluate the safety profile of 2-Isopropylphenyl Diphenyl Phosphate-d6 and its parent compounds. These studies often focus on dermal absorption, acute toxicity, and potential reproductive effects.
- Case Study : In a tier II assessment conducted by Australian authorities, the compound was evaluated for its human health impacts. Results indicated low acute dermal toxicity with an LD50 greater than 10,000 mg/kg in animal models, suggesting a favorable safety profile for controlled use .
Industrial Applications
Use in Flame Retardants
As part of formulations for flame retardants, 2-Isopropylphenyl Diphenyl Phosphate-d6 is used to enhance the thermal stability and fire resistance of materials such as plastics and textiles.
- Data Table: Industrial Application Overview
| Application Area | Compound Used | Functionality |
|---|---|---|
| Plastics Manufacturing | 2-Isopropylphenyl Diphenyl Phosphate-d6 | Flame retardancy |
| Textile Treatment | 2-Isopropylphenyl Diphenyl Phosphate-d6 | Enhanced fire resistance |
This table illustrates how the compound is integrated into various industrial applications to improve safety standards .
Research and Development
Future Directions
Ongoing research is focused on exploring new applications of 2-Isopropylphenyl Diphenyl Phosphate-d6 in areas such as drug delivery systems and advanced materials science. Its unique properties may lead to innovations in both environmental monitoring techniques and industrial safety practices.
Preparation Methods
Reaction Conditions and Catalysis
Phenol is reacted with propylene-d6 (C₃D₆) in the presence of a p-toluene sulfonic acid (PTSA) catalyst. Key parameters include:
-
Catalyst concentration : 0.5–10 wt% PTSA relative to phenol.
-
Temperature : 30–180°C under atmospheric or pressurized conditions.
-
Agitation : High shear mixing to prevent localized polyalkylation.
The reaction is monitored via gas chromatography (GC) to track propylene-d6 consumption and ensure a C₃/φ ratio (moles of propylene-d6 reacted per total phenol) below 0.25. This limits diisopropylphenol-d6 formation to <3 wt%.
Isotopic Considerations
-
Propylene-d6 purity : ≥98% deuterium enrichment is critical to minimize protiated contaminants.
-
Solvent selection : Non-deuterated solvents (e.g., hexane) avoid unintended H/D exchange.
-
Reaction kinetics : Deuterated propylene exhibits slightly slower reaction rates due to the kinetic isotope effect, necessitating extended reaction times (up to 24 hours).
Distillation and Purification of Monoisopropylphenol-d6
Post-alkylation, the crude product is distilled to remove unreacted phenol and concentrate monoisopropylphenol-d6.
Fractional Distillation Parameters
Challenges in Deuterated Systems
-
Isotope effects : Boiling points of deuterated compounds are marginally higher (1–3°C), requiring fine-tuned temperature control.
-
Byproduct removal : Trace diisopropylphenol-d6 is retained in the distillation residue, yielding >97% monoisopropylphenol-d6 purity.
Phosphorylation to Form 2-Isopropylphenyl Diphenyl Phosphate-d6
The monoisopropylphenol-d6 intermediate is phosphorylated using POCl₃, followed by sequential substitution with phenyl groups.
Reaction Scheme
Optimization of Phosphorylation
-
Stoichiometry : 1:3 molar ratio of monoisopropylphenol-d6 to POCl₃ ensures complete conversion.
-
Phenol addition : Slow addition of phenol to prevent di-ester formation.
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
Challenges in Deuterated Synthesis
Isotopic Dilution
Scalability Issues
-
Batch size limitations : Deuterated reagents are often available in small quantities, restricting synthesis to <100 g batches.
-
Regulatory compliance : Handling deuterated compounds requires specialized permits due to nuclear magnetic resonance (NMR) regulatory oversight.
Applications in Analytical Chemistry
iPPPP-d6 is integral to LC-MS/MS workflows for flame retardant analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
